4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Neuropharmacology Dopamine Transporter Amphetamine Antagonism

Select 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) for its unique, evidence-based pharmacological profile. Unlike cocaine or nomifensine, 4-PTIQ selectively antagonizes amphetamine-induced dopamine release without blocking the dopamine transporter—making it an irreplaceable probe for dissecting methamphetamine neurochemistry. The 4-phenyl substitution is essential for this functional antagonism; shifting the phenyl group to the 1-position or using a 1-benzyl analog drastically alters receptor selectivity. For valid stimulant mechanism and behavioral pharmacology studies, source the specific 4-phenyl analog.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 75626-12-9
Cat. No. B1230677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS75626-12-9
Synonyms4-phenyl-1,2,3,4-tetrahydroisoquinoline
4PTIQ
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2
InChIKeyOSZMNJRKIPAVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) for Scientific Research: Pharmacological Profile and Procurement Considerations


4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ, CAS 75626-12-9) is a heterocyclic organic compound featuring a phenyl group attached to the 4-position of a tetrahydroisoquinoline scaffold [1]. It is structurally related to nomifensine, a withdrawn antidepressant, and serves as a core scaffold in medicinal chemistry for developing modulators of monoamine neurotransmission [1]. This compound is primarily investigated as a pharmacological tool for its unique antagonistic properties against amphetamine-induced monoamine release, distinct from classical uptake inhibitors [2].

Why 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted with Closely Related Tetrahydroisoquinoline Analogs


The tetrahydroisoquinoline (THIQ) scaffold is known for its broad biological activity, but minor structural variations profoundly alter pharmacological profiles. The position of the phenyl substituent critically dictates receptor selectivity and functional outcome. For instance, shifting the phenyl group from the 4-position to the 1-position dramatically increases affinity for D1 dopamine receptors, while the 1-benzyl analog shows enhanced D2 affinity [1]. Furthermore, the 4-phenyl substitution is essential for the unique functional antagonism of amphetamine-induced monoamine release, a property absent in classical uptake inhibitors like cocaine and nomifensine, which share the core scaffold but possess different substituents and mechanisms [2][3]. Therefore, generic substitution based solely on the THIQ core is scientifically unsound, necessitating a precise, evidence-based selection of the 4-phenyl analog for specific research applications.

Quantitative Evidence for the Differentiated Selection of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ)


Selective Antagonism of Methamphetamine-Induced Dopamine Release: 4-PTIQ vs. Cocaine and Nomifensine

In a rat brain microdialysis study, 4-PTIQ (10⁻⁶ M) uniquely inhibited methamphetamine-induced dopamine release in the nucleus accumbens, whereas the uptake inhibitors cocaine (3 × 10⁻⁶ M) and nomifensine (10⁻⁶ M) failed to block this effect [1]. This demonstrates a functional selectivity not shared by structurally related dopamine transporter (DAT) inhibitors.

Neuropharmacology Dopamine Transporter Amphetamine Antagonism

In Vivo Locomotor Activity Suppression by 4-PTIQ: A Functional Distinction from Cocaine

Co-injection of 4-PTIQ hydrochloride (20 µg) with methamphetamine (10 µg) into the rat nucleus accumbens inhibited both the increase in extracellular dopamine and the associated hyperlocomotion [1]. In contrast, co-injection of cocaine hydrochloride (20 µg) with methamphetamine failed to inhibit the effect of methamphetamine on locomotion [1].

Behavioral Pharmacology Locomotor Activity Amphetamine Antagonism

4-Phenyl Substitution Confers Low D1 Dopamine Receptor Affinity Relative to 1-Phenyl and 1-Benzyl Analogs

In competitive binding assays using rat striatal membranes, the 4-phenyl-substituted THIQ exhibited the lowest affinity for D1 dopamine receptors among three closely related positional isomers. The rank order of affinity for D1 sites was: SCH23390 (highest) > 1-phenyl-THIQ > 1-benzyl-THIQ > 4-phenyl-THIQ [1]. For D2 receptors, the rank order was 1-benzyl-THIQ > 4-phenyl-THIQ > SCH23390 > 1-phenyl-THIQ [1].

Medicinal Chemistry Dopamine Receptors Structure-Activity Relationship

4-PTIQ Demonstrates Weak Noradrenaline Uptake Inhibition Compared to Desipramine and Nomifensine

In rat spinal cord slice preparations, 4-PTIQ exhibited only a weak inhibitory effect on noradrenaline uptake, which was demonstrably weaker than the effects of the established noradrenaline uptake inhibitors desipramine and nomifensine [1]. This contrasts with its primary action as an antagonist of amphetamine-induced release.

Neurochemistry Noradrenaline Transporter Uptake Inhibition

Class-Level Potential: 4-Phenyltetrahydroisoquinolines as NMDA Receptor Ligands

Patent literature describes 4-phenyl-substituted tetrahydroisoquinolines as NMDA receptor ligands useful for conditions associated with neuronal loss [1]. This class-level activity suggests a potential neuroprotective application beyond monoamine modulation, although direct quantitative data for the unsubstituted 4-PTIQ compound is not available.

Neuroprotection NMDA Receptor Medicinal Chemistry

Dual Norepinephrine and Dopamine Reuptake Inhibition in 4-Phenyl THIQ Derivatives: A Class-Level SAR Insight

A series of novel 4-phenyl tetrahydroisoquinolines were designed and shown to inhibit both dopamine and norepinephrine transporters [1]. This work establishes the 4-phenyl THIQ core as a viable scaffold for developing dual reuptake inhibitors, with a representative compound demonstrating ex vivo NET occupancy [1]. While specific data for the parent 4-PTIQ is absent, this provides strong class-level evidence for the scaffold's utility in transporter pharmacology.

Medicinal Chemistry Dual Reuptake Inhibitor Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline


Investigating Amphetamine Pharmacology and Stimulant Use Disorders

Use 4-PTIQ as a unique pharmacological probe to dissect the neurochemical mechanisms of methamphetamine and other amphetamine-type stimulants. Unlike cocaine or nomifensine, 4-PTIQ selectively antagonizes amphetamine-induced dopamine release and associated hyperlocomotion, making it essential for studies aiming to understand stimulant action independently of dopamine transporter blockade [1][2].

Medicinal Chemistry Campaigns for Novel Monoamine Transporter Modulators

Employ 4-PTIQ as a core scaffold for the synthesis of novel dual norepinephrine and dopamine reuptake inhibitors. The 4-phenyl substitution pattern is critical for achieving the desired transporter inhibition profile, as demonstrated in structure-activity relationship studies, offering a strategic starting point distinct from 1-phenyl or 1-benzyl analogs [3][4].

Development of NMDA Receptor Ligands for Neuroprotection Research

Leverage the class-level activity of 4-phenyl-substituted tetrahydroisoquinolines as NMDA receptor ligands to design and synthesize new chemical entities targeting neuronal loss and excitotoxicity. The parent compound 4-PTIQ serves as a versatile and commercially available building block for such neuroprotective drug discovery programs [5].

In Vivo Behavioral Pharmacology Studies of Locomotor Activity

Utilize 4-PTIQ in rodent models to study the neurobiological basis of psychostimulant-induced hyperlocomotion and its inhibition. Its distinct in vivo efficacy, confirmed by direct comparison with cocaine, makes it a valuable tool for behavioral neuroscientists investigating the neural circuits underlying stimulant effects [2].

Technical Documentation Hub

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